N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide
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Overview
Description
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.
Thiazole derivatives: These compounds have a different core structure but can exhibit comparable biological activities.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide is unique due to its specific combination of heterocyclic structures, which may confer distinct biological properties and therapeutic potential .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-5-7-17(29-15)12-23-19(27)8-6-16-4-2-10-25(14-16)21(28)18-13-24-26-11-3-9-22-20(18)26/h3,5,7,9,11,13,16H,2,4,6,8,10,12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDXEZREJCMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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